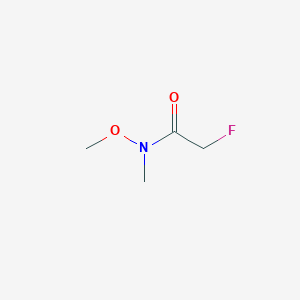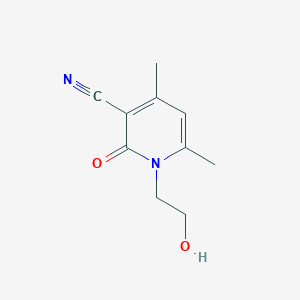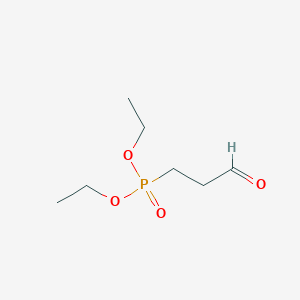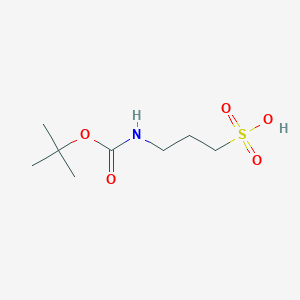
Chlorure de 2-méthoxy-1-éthanesulfonyle
Vue d'ensemble
Description
2-Methoxy-1-ethanesulfonyl Chloride is an organic compound with the molecular formula C3H7ClO3S and a molecular weight of 158.60 g/mol . It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a sulfonyl chloride group and a methoxy group, making it a valuable reagent in various chemical reactions .
Applications De Recherche Scientifique
2-Methoxy-1-ethanesulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments
Mécanisme D'action
Target of Action
Sulfonyl chlorides, in general, are known to be highly reactive and can interact with a variety of biological targets, including proteins and other macromolecules .
Mode of Action
2-Methoxy-1-ethanesulfonyl Chloride is an electrophile, functioning as a source of the “CH3SO2+” synthon . It can react with nucleophiles, such as alcohols, in the presence of a non-nucleophilic base . This interaction results in the formation of methanesulfonates .
Biochemical Pathways
The compound’s reactivity suggests it could potentially influence a variety of biochemical processes, particularly those involving nucleophilic substitution reactions .
Result of Action
Strong acids like this compound can produce a coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-1-ethanesulfonyl Chloride. For instance, it should be noted that this compound is reactive towards water, alcohols, and many amines . Furthermore, it should be stored in closed vessels, preferably refrigerated . It is also important to avoid contamination with oxidizing agents as ignition may result .
Analyse Biochimique
Biochemical Properties
2-Methoxy-1-ethanesulfonyl Chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds . These interactions can alter the activity, stability, and function of the target biomolecules, making 2-Methoxy-1-ethanesulfonyl Chloride a valuable tool in biochemical studies.
Cellular Effects
The effects of 2-Methoxy-1-ethanesulfonyl Chloride on cells and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, the sulfonylation of key signaling proteins can disrupt normal signaling cascades, leading to altered cellular responses. Additionally, changes in gene expression induced by 2-Methoxy-1-ethanesulfonyl Chloride can impact various cellular processes, including growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Methoxy-1-ethanesulfonyl Chloride exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on proteins, such as amino groups, forming stable sulfonamide bonds . This modification can inhibit or activate enzymes, depending on the specific target and context. Furthermore, the compound can influence gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-1-ethanesulfonyl Chloride can change over time due to its stability and degradation. The compound is relatively stable under inert gas (nitrogen or argon) at 2-8°C . Prolonged exposure to air or moisture can lead to hydrolysis and degradation, reducing its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro experiments where it is used to modify proteins and other biomolecules.
Dosage Effects in Animal Models
The effects of 2-Methoxy-1-ethanesulfonyl Chloride vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical modification without adverse effects.
Metabolic Pathways
2-Methoxy-1-ethanesulfonyl Chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can modify enzymes involved in metabolic processes, altering their activity and affecting metabolic flux . Additionally, the compound can influence metabolite levels by modifying proteins that regulate metabolic pathways, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Methoxy-1-ethanesulfonyl Chloride is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to specific transporters can facilitate the uptake of the compound into cells, while interactions with binding proteins can sequester it in certain cellular compartments.
Subcellular Localization
The subcellular localization of 2-Methoxy-1-ethanesulfonyl Chloride is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, it may be localized to the nucleus to modify transcription factors or to the cytoplasm to interact with signaling proteins. These localization patterns are crucial for the compound’s activity and function in biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxy-1-ethanesulfonyl Chloride can be synthesized through several methods. One common method involves the reaction of 2-methoxyethanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
CH3OCH2CH2OH+SOCl2→CH3OCH2CH2SO2Cl+HCl+SO2
The reaction typically requires an inert atmosphere and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-Methoxy-1-ethanesulfonyl Chloride often involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process generally includes the use of thionyl chloride or sulfuryl chloride as chlorinating agents, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-1-ethanesulfonyl Chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-methoxyethanesulfonic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with 2-Methoxy-1-ethanesulfonyl Chloride.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids are used to enhance reaction rates.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Hydrides: Formed by reduction reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
Ethanesulfonyl Chloride: Similar but without the methoxy group, leading to different reactivity and applications.
2-Chloroethanesulfonyl Chloride: Contains a chloro group instead of a methoxy group, resulting in different chemical properties and reactivity.
Uniqueness
2-Methoxy-1-ethanesulfonyl Chloride is unique due to the presence of both a sulfonyl chloride group and a methoxy group. This combination enhances its reactivity and makes it a versatile reagent in organic synthesis. The methoxy group can also provide steric hindrance, influencing the selectivity of reactions .
Propriétés
IUPAC Name |
2-methoxyethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO3S/c1-7-2-3-8(4,5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNNNVSEUCJEOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541843 | |
| Record name | 2-Methoxyethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51517-01-2 | |
| Record name | 2-Methoxyethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)


